molecular formula C11H18O2 B12520769 1,2-Dioxin, 3-(cyclohexylmethyl)-3,6-dihydro- CAS No. 682344-42-9

1,2-Dioxin, 3-(cyclohexylmethyl)-3,6-dihydro-

Cat. No.: B12520769
CAS No.: 682344-42-9
M. Wt: 182.26 g/mol
InChI Key: LNLOAPSDHMSSHX-UHFFFAOYSA-N
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Description

1,2-Dioxin, 3-(cyclohexylmethyl)-3,6-dihydro- is a heterocyclic organic compound. It is an isomeric form of 1,4-dioxin and is characterized by its peroxide-like properties. This compound is known for its instability and has not been isolated in its pure form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dioxin, 3-(cyclohexylmethyl)-3,6-dihydro- involves complex organic reactions. Due to its instability, the compound is typically synthesized through controlled laboratory conditions. One common method involves the reaction of cyclohexylmethyl derivatives with oxygen under specific conditions to form the dioxin ring .

Industrial Production Methods

Industrial production of this compound is limited due to its instability and the challenges associated with its synthesis. Most production methods are confined to research laboratories where controlled environments can be maintained .

Chemical Reactions Analysis

Types of Reactions

1,2-Dioxin, 3-(cyclohexylmethyl)-3,6-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxygen, hydrogen, and various catalysts that facilitate the formation and breaking of the dioxin ring .

Major Products Formed

The major products formed from these reactions include more stable dioxin derivatives and simpler organic compounds resulting from the breakdown of the dioxin ring .

Scientific Research Applications

1,2-Dioxin, 3-(cyclohexylmethyl)-3,6-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dioxin, 3-(cyclohexylmethyl)-3,6-dihydro- involves its interaction with molecular targets through its peroxide-like properties. The compound can form reactive oxygen species (ROS) that interact with various biological pathways, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxin: An isomeric form with different stability and reactivity.

    Polychlorinated dibenzo-p-dioxins (PCDDs): Structurally related but more stable and toxic.

    Polychlorinated dibenzofurans (PCDFs): Similar in structure and toxicity to PCDDs.

Uniqueness

1,2-Dioxin, 3-(cyclohexylmethyl)-3,6-dihydro- is unique due to its specific structure and instability. Its peroxide-like properties differentiate it from other dioxins and related compounds .

Properties

CAS No.

682344-42-9

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

3-(cyclohexylmethyl)-3,6-dihydro-1,2-dioxine

InChI

InChI=1S/C11H18O2/c1-2-5-10(6-3-1)9-11-7-4-8-12-13-11/h4,7,10-11H,1-3,5-6,8-9H2

InChI Key

LNLOAPSDHMSSHX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2C=CCOO2

Origin of Product

United States

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